4-(Boc-amino)-5-bromo-2-methylthiazole

Description

Significance of the Thiazole (B1198619) Heterocycle as a Core Scaffold

The thiazole ring is a fundamental structural motif found in a wide array of biologically active natural products and synthetic compounds. nih.govnih.gov Its significance is underscored by its presence in essential molecules like vitamin B1 (thiamine) and in the core structure of penicillin antibiotics. nih.govbldpharm.com The aromatic nature of the thiazole ring, coupled with the presence of both a sulfur and a nitrogen atom, imparts a unique reactivity profile, allowing for diverse chemical modifications. guidechem.com

The versatility of the thiazole scaffold has led to its incorporation into a multitude of pharmaceutical agents with a broad spectrum of activities. nih.govnih.gov Thiazole derivatives have demonstrated applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govchemicalbook.com This wide range of biological activities has cemented the thiazole heterocycle as a critical building block in the development of new therapeutic agents. nih.gov

Strategic Importance of Multi-functionalized Thiazole Derivatives

The strategic placement of various functional groups on the thiazole ring is a key strategy in modern drug design and synthetic chemistry. Multi-functionalized thiazole derivatives allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, can enhance the compound's pharmacokinetic and pharmacodynamic profile.

The introduction of different substituents at various positions of the thiazole ring can lead to compounds with highly specific biological targets. For instance, the substitution pattern on the thiazole core can influence its binding affinity to enzymes or receptors, leading to more potent and selective drugs. nih.gov The ability to create a diverse library of multi-functionalized thiazoles is therefore of paramount importance for identifying new lead compounds in drug discovery programs. These derivatives also serve as versatile intermediates in the synthesis of more complex heterocyclic systems.

Structural Elucidation and Prospective Utility of 4-(Boc-amino)-5-bromo-2-methylthiazole

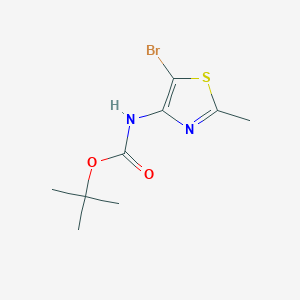

Within the vast family of functionalized thiazoles, This compound emerges as a strategically important building block in organic synthesis. Its structure is characterized by a thiazole core substituted with a methyl group at the 2-position, a bromine atom at the 5-position, and a Boc-protected amino group at the 4-position. The tert-butoxycarbonyl (Boc) protecting group is crucial as it allows for the controlled reactivity of the amino functionality during synthetic transformations.

The presence of multiple functional groups—a halogen, a protected amine, and a methyl group—on the thiazole ring makes this compound a highly versatile synthetic intermediate. The bromine atom at the 5-position can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the introduction of a wide range of substituents at this position. nih.gov The Boc-protected amino group at the 4-position can be deprotected under acidic conditions to reveal the free amine, which can then be further functionalized through acylation, alkylation, or other amine-based chemistries.

The prospective utility of this compound lies primarily in its role as a precursor for the synthesis of more complex and potentially biologically active molecules. By leveraging the distinct reactivity of its functional groups, chemists can systematically build molecular complexity and generate novel thiazole-containing compounds for screening in drug discovery and materials science applications.

Below are the key structural and identifying details for this compound:

| Property | Value |

| IUPAC Name | tert-butyl (5-bromo-2-methylthiazol-4-yl)carbamate |

| Molecular Formula | C9H13BrN2O2S |

| CAS Number | 929000-84-8 |

| Molecular Weight | 293.18 g/mol |

| Appearance | White to off-white solid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-bromo-2-methyl-1,3-thiazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-5-11-7(6(10)15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNFEPGRRKTIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253621-15-5 | |

| Record name | tert-butyl N-(5-bromo-2-methyl-1,3-thiazol-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Synthetic Transformations of 4 Boc Amino 5 Bromo 2 Methylthiazole

Reactions at the 5-Bromo Position

The bromine atom at the C5 position of the thiazole (B1198619) ring is a key handle for introducing molecular diversity. This position is amenable to various synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic displacement.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 5-bromo substituent on the 4-(Boc-amino)-2-methylthiazole core readily participates in these transformations, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl groups.

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely employed transformation in organic synthesis. While specific examples utilizing 4-(Boc-amino)-5-bromo-2-methylthiazole are not extensively documented in readily available literature, the reactivity of similar 5-bromothiazole (B1268178) derivatives provides strong evidence for its applicability. For instance, various N-substituted 5-bromoindazoles have been successfully coupled with boronic acids in the presence of a palladium catalyst such as Pd(dppf)Cl₂ and a base like K₂CO₃. nih.gov Similarly, a ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, highlighting the robustness of this reaction on thiazole-containing systems. nih.gov

The reaction conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids would likely involve a palladium catalyst, a suitable ligand (if necessary), and a base in an appropriate solvent system. The reaction's success and yield would depend on the specific coupling partners and reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Heterocycles

| Entry | Brominated Heterocycle | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High |

| 2 | 2'-(Benzo[d]thiazol-2-yl)-5'-bromo-[1,1'-biphenyl] | 4-Hydroxyphenylboronic acid | Pd₂(dba)₃ | Na₂CO₃ | Dioxane/Water | 83 |

This table is illustrative and based on reactions of similar brominated heterocycles.

The Sonogashira coupling provides a reliable method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of a base. organic-chemistry.org The 5-bromo position of thiazoles is well-suited for this transformation. For example, the Sonogashira cross-coupling of 5-bromoindoles with terminal alkynes has been successfully demonstrated. researchgate.net A room-temperature, copper-free Sonogashira coupling has also been developed for challenging aryl bromides, showcasing the evolution of this methodology. nih.gov

It is highly probable that this compound would readily undergo Sonogashira coupling with various terminal alkynes under standard or modified conditions to yield the corresponding 5-alkynylthiazole derivatives. These derivatives are valuable precursors for further synthetic elaborations.

Table 2: General Conditions for Sonogashira Coupling

| Entry | Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| 1 | Aryl/Vinyl Bromide | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, piperidine) | THF, DMF, or similar |

This table represents typical conditions for the Sonogashira reaction.

Direct arylation via palladium-catalyzed C-H bond activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.gov The C-H bond at the 5-position of the thiazole ring is particularly susceptible to this type of functionalization. While direct arylation of this compound would involve the bromine atom rather than a C-H bond, the principles of direct arylation are relevant to the broader reactivity of the thiazole core. Research has shown that direct C5-H bond arylation of thiazole derivatives can be achieved with high regioselectivity. chemrxiv.org

Nucleophilic Displacement of Bromine

The bromine atom at the 5-position of the thiazole ring can also be displaced by various nucleophiles, particularly when the ring is activated by electron-withdrawing groups or under specific reaction conditions. A study on the nucleophilic displacement of bromine in 2-amino-4-methyl-5-bromothiazole by a thiophenoxide anion demonstrated the feasibility of this transformation. cdnsciencepub.comcdnsciencepub.com The reactivity of the bromo-substituent is influenced by the electronic nature of the other substituents on the thiazole ring. The presence of the electron-donating amino group at the 4-position might modulate the reactivity towards nucleophilic substitution.

Such reactions typically proceed under basic conditions, where the nucleophile, for example, a thiol or an amine, attacks the carbon bearing the bromine atom, leading to the formation of a new carbon-sulfur or carbon-nitrogen bond.

Transformations Involving the 4-(Boc-amino) Moiety

The tert-butoxycarbonyl (Boc) protecting group on the amino function at the C4 position is instrumental in modulating the reactivity of the molecule and can be readily transformed or removed to allow for further functionalization.

A primary transformation of the Boc-amino group is its deprotection to reveal the free amine. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in dioxane. fishersci.co.ukacsgcipr.org The choice of deprotection conditions is crucial to avoid undesired side reactions on other parts of the molecule. reddit.comresearchgate.net

Once deprotected, the resulting 4-amino-5-bromo-2-methylthiazole can undergo a variety of reactions characteristic of primary amines. One important transformation is acylation, where the amino group reacts with acylating agents such as acid chlorides or anhydrides to form amides. researchgate.netnih.govnih.govmdpi.com This allows for the introduction of a wide range of substituents.

Another significant transformation is the formation of ureas. The Boc-protected amine can be converted into an isocyanate in situ, which then reacts with another amine to form a urea (B33335) derivative. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org This one-pot procedure provides an efficient route to a diverse array of urea-containing thiazoles.

Table 3: Common Transformations of the 4-(Boc-amino) Moiety

| Transformation | Reagents and Conditions | Product |

| Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane | 4-Amino-5-bromo-2-methylthiazole |

| Acylation (after deprotection) | Acyl chloride or anhydride, base (e.g., pyridine, Et₃N) | 4-Acylamino-5-bromo-2-methylthiazole |

| Urea Formation | 1. Trifluoromethanesulfonyl anhydride, 2-chloropyridine; 2. Amine | 4-(Ureido)-5-bromo-2-methylthiazole derivative |

Selective Boc-Deprotection Methods

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. The removal of the Boc group from this compound unmasks the 4-amino group, making it available for subsequent derivatization.

Selective deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. nih.gov These methods are generally efficient and proceed at room temperature. However, the stability of the resulting 4-amino-5-bromo-2-methylthiazole is a critical consideration, as some 4-aminothiazole derivatives have been reported to be unstable in aqueous media, potentially undergoing tautomerization and hydrolysis. nih.gov

Alternative, non-acidic methods for Boc deprotection have also been developed. Thermal deprotection, carried out in solvents like methanol (B129727) or trifluoroethanol at elevated temperatures, offers a catalyst-free approach. nih.gov This method can exhibit selectivity, for instance, by allowing the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group through temperature control. nih.gov

| Method | Reagents/Conditions | Solvent | Typical Temperature | Comments |

| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Common and efficient method; potential for side reactions with acid-sensitive substrates. nih.govreddit.com |

| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 1,4-Dioxane | 0 °C to RT | An alternative to TFA, often used when TFA-labile groups are present. reddit.com |

| Thermal Deprotection | Heat | Trifluoroethanol (TFE) or Methanol | 150-230 °C | Catalyst-free method performed in continuous flow; selectivity can be controlled by temperature. nih.gov |

| Neutral Deprotection | TMS-I (Iodotrimethylsilane) | Dichloromethane (DCM) | RT | A pH-neutral method suitable for substrates with acid-sensitive functional groups. reddit.com |

Derivatization of the Free 4-Amino Group

Following the successful deprotection of the Boc group, the resulting primary amine, 4-amino-5-bromo-2-methylthiazole, becomes a key nucleophilic site for a wide range of synthetic modifications.

The free 4-amino group readily undergoes acylation to form the corresponding amides. This transformation is fundamental in medicinal chemistry for creating diverse libraries of compounds. The reaction can be carried out using several standard methods:

Reaction with Acyl Chlorides or Anhydrides: In the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine, the amino group reacts with acyl chlorides or anhydrides to yield the N-acylated product. researchgate.net

Peptide Coupling Reactions: Carboxylic acids can be coupled directly with the amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). nih.gov

| Reagent Type | Example Reagent | Base/Activator | Product Type |

| Acyl Chloride | Benzoyl chloride | Pyridine or Triethylamine | N-(5-bromo-2-methylthiazol-4-yl)benzamide |

| Acid Anhydride | Acetic anhydride | Pyridine | N-(5-bromo-2-methylthiazol-4-yl)acetamide |

| Carboxylic Acid | 3,4,5-Trimethoxybenzoic acid | HCTU, HOBt, DIEA | N-(5-bromo-2-methylthiazol-4-yl)-3,4,5-trimethoxybenzamide nih.gov |

Direct alkylation of the 4-amino group can be challenging due to the potential for over-alkylation. A more controlled and widely used method for introducing alkyl groups is reductive amination. mdpi.com This two-step, one-pot process involves:

Imine Formation: The 4-amino-5-bromo-2-methylthiazole is condensed with an aldehyde or a ketone to form a Schiff base (imine) intermediate.

Reduction: The imine is then reduced in situ to the corresponding secondary or tertiary amine using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

This strategy allows for the introduction of a wide variety of substituents depending on the carbonyl compound used. nih.gov

| Carbonyl Compound | Reducing Agent | Potential Product |

| Benzaldehyde | Sodium borohydride (NaBH₄) | N-benzyl-5-bromo-2-methylthiazol-4-amine |

| Acetone | Sodium cyanoborohydride (NaBH₃CN) | N-isopropyl-5-bromo-2-methylthiazol-4-amine |

| Cyclohexanone | Sodium triacetoxyborohydride (B8407120) (STAB) | N-cyclohexyl-5-bromo-2-methylthiazol-4-amine |

Thiourea (B124793) derivatives are of significant interest due to their diverse biological activities. nih.govmdpi.com The 4-amino group of 4-amino-5-bromo-2-methylthiazole can be readily converted into a thiourea moiety by reaction with an appropriate isothiocyanate. The reaction typically proceeds by the nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate. mdpi.com This addition reaction is generally high-yielding and tolerant of a wide range of functional groups on the isothiocyanate, enabling the synthesis of a large array of derivatives.

| Isothiocyanate Reagent | Solvent | Product |

| Phenyl isothiocyanate | Ethanol or DMF | 1-(5-bromo-2-methylthiazol-4-yl)-3-phenylthiourea |

| Ethyl isothiocyanate | Acetonitrile | 1-(5-bromo-2-methylthiazol-4-yl)-3-ethylthiourea |

| 4-Chlorophenyl isothiocyanate | Dichloromethane | 1-(4-chlorophenyl)-3-(5-bromo-2-methylthiazol-4-yl)thiourea mdpi.com |

Reactivity of the 2-Methyl Group

The methyl group at the C2 position of the thiazole ring is not inert. It is activated by the adjacent electron-withdrawing nitrogen and sulfur atoms of the heterocyclic ring, rendering its protons acidic and susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.

A key transformation involving the 2-methyl group is its participation in condensation reactions with carbonyl compounds, particularly aldehydes. The Knoevenagel condensation provides a pathway to synthesize vinyl-substituted thiazoles. nih.govresearchgate.net In this reaction, the 2-methyl group, after deprotonation, acts as the active methylene (B1212753) component. The reaction is typically catalyzed by a base, such as piperidine (B6355638) or pyrrolidine. The resulting styryl-type derivatives are valuable scaffolds in the design of functional dyes and pharmacologically active agents.

| Aldehyde | Catalyst | Potential Product |

| Benzaldehyde | Piperidine/Acetic Acid | 4-(Boc-amino)-5-bromo-2-styrylthiazole |

| 4-Nitrobenzaldehyde | Pyrrolidine | 4-(Boc-amino)-5-bromo-2-(4-nitrostyryl)thiazole |

| Furfural | Piperidinium acetate | 4-(Boc-amino)-5-bromo-2-(2-(furan-2-yl)vinyl)thiazole researchgate.net |

Functionalization via Alpha-Halogenation or Lithiation

Functionalization of the this compound core can be achieved at several positions, with the 2-methyl group and the carbon-bromine bond at C5 being primary sites for transformation.

Alpha-Halogenation: The term "alpha-halogenation" in this context refers to the halogenation of the 2-methyl group. The methyl group at the C2 position of the thiazole ring is activated due to its attachment to a system analogous to a carbonyl or carboxyl group, making it susceptible to reactions such as condensation with aldehydes. ias.ac.in While direct halogenation of this specific methyl group is not extensively detailed, the reactivity of 2-methylthiazole (B1294427) derivatives suggests that this position is a viable handle for further synthetic modifications. For instance, studies on 2-methylthiazole show it readily undergoes halogenation, not on the methyl group, but on the C5 position of the ring. This indicates that for the title compound, where C5 is already blocked by bromine, reactions would be directed elsewhere, potentially favoring functionalization of the methyl group under appropriate radical or electrophilic conditions.

Lithiation: Lithiation offers a powerful method for introducing a wide array of functional groups. For this compound, two primary lithiation strategies are conceivable: deprotonation of the 2-methyl group or a lithium-halogen exchange at the C5-bromo position.

Deprotonation: Strong bases like organolithium reagents can deprotonate acidic C-H bonds. mt.com However, attempts to deprotonate the methyl group of Boc-protected 2-amino-4-methylthiazoles with n-butyllithium (n-BuLi) for subsequent reactions have been reported as unsuccessful in specific contexts, suggesting this pathway can be challenging. nih.gov The basicity of the organolithium reagent is a critical factor; stronger bases like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) are often required for difficult deprotonations. cardiff.ac.uk

Lithium-Halogen Exchange: The presence of a bromine atom at the C5 position makes the molecule a prime candidate for lithium-halogen exchange. This reaction is typically very fast, often proceeding rapidly even at low temperatures (-78 °C or lower), and its rate generally follows the trend I > Br > Cl. wikipedia.orgharvard.edusciencemadness.org Reagents like n-BuLi or t-BuLi are commonly used to replace the bromine atom with a lithium atom, generating a potent nucleophilic organolithium species. wikipedia.org This newly formed C5-lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO2) to install new functional groups. This method is a cornerstone of organometallic chemistry for creating C-C bonds and other functionalizations on heterocyclic rings. wikipedia.orgnih.gov

| Functionalization Method | Target Site | Reagents | Potential Outcome |

| Alpha-Halogenation | 2-Methyl Group | Radical or electrophilic halogenating agents | Introduction of a halogen on the methyl group for further substitution. |

| Deprotonation (Lithiation) | 2-Methyl Group | Strong organolithium bases (e.g., s-BuLi, t-BuLi) | Formation of a nucleophilic lithiated species at the methyl carbon. |

| Lithium-Halogen Exchange | C5-Bromo | Organolithium reagents (e.g., n-BuLi, t-BuLi) | Replacement of bromine with lithium, creating a highly reactive C5-lithiated intermediate for subsequent reactions with electrophiles. wikipedia.orgnih.gov |

Electrophilic and Nucleophilic Behavior of the Thiazole Nitrogen Atom

The thiazole nitrogen possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, making it the most basic site in the molecule. pharmaguideline.comyoutube.com Consequently, it readily undergoes protonation in the presence of acids to form a thiazolium cation. wikipedia.orgwikipedia.org

The basicity of the nitrogen atom is influenced by the substituents on the thiazole ring. analis.com.my

Electron-donating groups , such as the methyl group at C2 and the Boc-amino group at C4, increase the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity. analis.com.myresearchgate.net

Electron-withdrawing groups , like the bromo group at C5, have the opposite effect, decreasing the basicity. researchgate.net

This Lewis basic character is also evident in its ability to coordinate with Lewis acids. For example, the reaction of 2-methylthiazole with bromine in the presence of aluminum chloride is impeded because the Lewis acid coordinates to the nitrogen atom, deactivating the entire heterocyclic ring towards electrophilic attack. osti.gov

| Factor | Influence on Nitrogen Basicity | Rationale |

| Lone Pair Availability | Increases Basicity | The lone pair is in an sp² orbital and is not part of the aromatic sextet, making it available for protonation. pharmaguideline.comyoutube.com |

| 2-Methyl Group | Increases Basicity | Acts as an electron-donating group, pushing electron density into the ring. analis.com.myresearchgate.net |

| 4-(Boc-amino) Group | Increases Basicity | The amino group is a strong electron-donating group, increasing ring electron density. |

| 5-Bromo Group | Decreases Basicity | Halogens are electron-withdrawing through induction, reducing electron density at the nitrogen. researchgate.net |

| Coordination with Lewis Acids | Forms Adducts | The nitrogen acts as a Lewis base, coordinating with Lewis acids like AlCl₃, which deactivates the ring. osti.gov |

The presence of the amino group at the C4 position introduces the possibility of tautomerism, a critical factor in the stability and reactivity of the molecule. Aminothiazoles can exist in equilibrium between an amino form and an imino form. rsc.org For 4-aminothiazoles specifically, this tautomerism can lead to instability, particularly in aqueous or protic media. google.com

The 4-amino tautomer can isomerize to the corresponding 4-imino-4,5-dihydrothiazole (a thiazoline) form. This non-aromatic imine tautomer is often more susceptible to hydrolysis. google.com Research on related 4-aminothiazole systems has shown that this tautomerization followed by hydrolysis can lead to decomposition of the molecule in aqueous solutions, forming unidentified water-soluble products. google.com This instability is a significant consideration for the handling, storage, and reaction conditions for this compound. The Boc protecting group on the amino function may modulate this instability, but the underlying tendency for tautomerization remains an important feature of its chemical profile.

Computational studies on related aminothiazolidinones confirm that in the absence of a solvent like water, the energy barrier for proton transfer is high, but the presence of water molecules can significantly lower this barrier, facilitating the tautomerization process. nih.gov

Computational Chemistry Applications in the Study of Brominated and Aminated Thiazoles

Theoretical Characterization of Electronic Structure and Reactivity

The arrangement of electrons within a molecule dictates its physical and chemical properties. Computational methods allow for the precise characterization of this electronic structure, offering a quantitative understanding of molecular stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is linked to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For substituted thiazoles, the energies of these orbitals are influenced by the electronic nature of their substituents. Electron-donating groups, like an amino group, tend to raise the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups, such as a bromo group, can lower the LUMO energy, enhancing its electron-accepting capabilities.

Table 1: Representative FMO Analysis Data for an Analogous Aminated Bromo-Heterocycle Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value (eV) |

| HOMO Energy | -6.01 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 5.06 eV |

| Data presented is for the analogous compound 2-amino-5-bromo-4-methylpyridine (B189383) as a representative example. researchgate.net |

Electrostatic Potential (MESP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas, indicating negative potential, are rich in electrons and susceptible to electrophilic attack, often corresponding to lone pairs on heteroatoms like nitrogen and oxygen. Blue areas signify positive potential, indicating electron-poor regions that are prone to nucleophilic attack.

In a molecule like 4-(Boc-amino)-5-bromo-2-methylthiazole, MESP analysis would likely reveal negative potential around the nitrogen atoms of the thiazole (B1198619) ring and the amino group, as well as the oxygen atoms of the Boc protecting group. These sites would be the primary targets for electrophiles. Positive potential might be expected around the hydrogen atoms. Mulliken population analysis further quantifies the charge distribution, assigning partial charges to each atom in the molecule, which complements the visual insights from the MESP map. bohrium.com

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness)

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These descriptors are calculated from the energies of the frontier orbitals.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): Represents the ability of a molecule to attract electrons, calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, defined as ω = χ² / (2η).

These parameters help in systematically comparing the reactivity of different molecules and predicting their behavior in polar reactions. A high electrophilicity index suggests a molecule will be a potent electrophile.

Table 2: Calculated Global Reactivity Descriptors for an Analogous Compound Based on FMO energies from the representative compound 2-amino-5-bromo-4-methylpyridine.

| Descriptor | Formula | Calculated Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.53 eV |

| Chemical Softness (S) | 1 / η | 0.395 eV⁻¹ |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.48 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.39 eV |

Prediction and Validation of Spectroscopic Data

Computational methods are extensively used to predict and interpret spectroscopic data. By calculating properties like nuclear shielding constants and vibrational frequencies, DFT provides a powerful complement to experimental techniques like NMR and IR spectroscopy.

Density Functional Theory (DFT) for NMR Chemical Shift Prediction (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. The standard method, Gauge-Independent Atomic Orbital (GIAO), is used to compute the isotropic magnetic shielding tensors for each nucleus. These theoretical values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations would predict distinct signals for the methyl protons, the Boc group protons, and the amino proton in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum would show signals for the thiazole ring carbons, the methyl carbon, and the carbons of the Boc group. Comparing the calculated spectra with experimental data is a rigorous method for confirming the molecular structure. mdpi.com While experimental spectra for 5-bromo-2-methylthiazole (B79511) are available, detailed computational comparisons for the title compound are not published. chemicalbook.com

Vibrational Spectroscopy (IR, Raman) Analysis and Interpretation

A computational vibrational analysis of this compound would predict characteristic stretching and bending frequencies. Key vibrational modes would include:

N-H stretching from the amino group.

C=O stretching from the Boc carbonyl group.

C=N and C=C stretching within the thiazole ring.

C-H stretching and bending from the methyl and Boc groups.

C-Br stretching at a lower frequency.

By assigning each band in the experimental IR and Raman spectra to a specific vibrational mode predicted by DFT, a complete and confident structural characterization can be achieved. nih.govmdpi.com

Table 3: Representative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in an Analogous Heterocyclic System

| Vibrational Assignment | Calculated Frequency (Scaled) | Experimental Frequency |

| N-H Stretch | ~3450 cm⁻¹ | ~3460 cm⁻¹ |

| C-H Stretch (Aromatic/Ring) | ~3100 cm⁻¹ | ~3110 cm⁻¹ |

| C=N Stretch (Ring) | ~1620 cm⁻¹ | ~1625 cm⁻¹ |

| N-H Bend | ~1580 cm⁻¹ | ~1590 cm⁻¹ |

| Data is illustrative of typical agreement between scaled DFT calculations and experimental values for similar functional groups. nih.gov |

Mechanistic Insights from Computational Modeling

Computational modeling provides a molecular-level understanding of chemical reactions and conformational preferences. Methods like Density Functional Theory (DFT) are particularly powerful for elucidating the intricate details of reaction mechanisms and energy landscapes that govern the behavior of molecules such as this compound.

The synthesis of substituted thiazoles often proceeds through complex multi-step reactions. For instance, the widely used Hantzsch thiazole synthesis involves the condensation of an α-halocarbonyl compound with a thioamide derivative. nih.gov Computational chemistry allows for the detailed exploration of such reaction pathways. By calculating the potential energy surface, researchers can map out the energetic landscape of the reaction, identifying reactants, intermediates, products, and, crucially, the transition states that connect them. acs.org

DFT calculations are employed to locate the geometry of transition states and compute their corresponding activation energies. mdpi.com This information is vital for predicting the feasibility of a proposed reaction mechanism and understanding the factors that control reaction rates and selectivity. For the synthesis of this compound, computational models can be used to investigate the cyclization step and the subsequent bromination of the thiazole ring. Different bromination pathways, such as electrophilic aromatic substitution, can be modeled to determine the most energetically favorable route. researchgate.netresearchgate.net By comparing the activation barriers of competing pathways, a dominant mechanism can be proposed. mdpi.com

| Reaction Coordinate Step | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Isolated starting materials for thiazole ring bromination. |

| Transition State | +18.5 | Highest energy point during the approach and bond formation/breaking of the brominating agent. |

| Intermediate | +2.5 | A transient species formed after the initial electrophilic attack. |

| Products | -12.0 | The final brominated thiazole product and byproducts. |

This table presents a hypothetical energy profile for the bromination of a thiazole precursor, as could be calculated using DFT. Such calculations help in understanding the energetic feasibility of the reaction.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For this compound, significant conformational flexibility exists, primarily due to the rotation around the single bond connecting the Boc-amino group to the thiazole ring. The bulky tert-butyloxycarbonyl (Boc) protecting group can adopt various orientations, which are influenced by steric interactions with the adjacent bromine atom and the thiazole ring itself.

Computational methods can systematically explore these conformational possibilities. A relaxed potential energy surface scan is a common technique where a specific dihedral angle is incrementally rotated, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. nih.govmdpi.com This process generates an energy profile that reveals the most stable conformers (energy minima) and the energy barriers that hinder rotation between them. uisek.edu.ecnih.govdoaj.org For this compound, scanning the C3-C4-N-C(carbonyl) dihedral angle would elucidate the preferred spatial arrangement of the Boc-amino group, providing insight into how the molecule presents itself for intermolecular interactions.

| Dihedral Angle (C4-N-CO-O) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 5.2 | Eclipsed conformation; high steric strain. |

| 60° | 1.5 | Gauche conformation. |

| 120° | 3.8 | Partially eclipsed conformation. |

| 180° | 0.0 | Anti conformation; lowest energy, most stable. |

This table illustrates hypothetical results from a potential energy scan around the N-C(carbonyl) bond of the Boc-amino group, showing the energy cost associated with rotation away from the most stable (anti) conformation.

In Silico Approaches for Molecular Design and Interaction Studies

In silico techniques are central to modern drug discovery and materials science. They allow for the rapid screening of virtual libraries of compounds and the detailed analysis of molecular interactions, guiding the design of molecules with desired properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. nih.gov This method is widely used to understand the basis of molecular recognition and to screen for potential drug candidates. bohrium.com For a molecule like this compound, docking studies can predict its binding affinity and mode of interaction with various biological targets, such as protein kinases, which are often implicated in disease. nih.gov

The docking process involves placing the ligand into the active site of a receptor and evaluating the fit using a scoring function, which estimates the free energy of binding. nih.gov The resulting binding poses are then analyzed to identify key intermolecular interactions. researchgate.netresearchgate.net For this compound, potential interactions could include hydrogen bonds from the N-H group, hydrophobic interactions involving the methyl and tert-butyl groups, and potentially halogen bonding from the bromine atom. researchgate.net Analysis of these binding modes can explain structure-activity relationships and guide the design of more potent and selective inhibitors. nih.govtandfonline.com

| Parameter | Value/Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Key Interactions | Hydrogen bond between Boc=O and Lys745; Hydrophobic interactions with Leu718, Val726; Halogen bond between Br and backbone carbonyl of Met793. |

This interactive table provides a hypothetical summary of a molecular docking simulation of this compound with a protein kinase target. The data illustrates the type of predictive information gained from such studies.

Computational quantum chemistry methods are highly effective for assessing the intrinsic stability of molecules and predicting the equilibrium between different tautomeric forms. arxiv.orgnih.gov Molecular stability can be related to the molecule's electronic structure, often characterized by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For heterocyclic amines, tautomerism is a critical consideration. The 4-amino-thiazole scaffold can theoretically exist in an equilibrium between the canonical amino form and an imino tautomer, where a proton has migrated from the exocyclic nitrogen to a ring nitrogen. researchgate.net DFT calculations can accurately predict the Gibbs free energy of each tautomer in the gas phase or in solution. ccsenet.org By comparing these energies, the relative populations of the tautomers at equilibrium can be determined, revealing the predominant species under specific conditions. researchgate.net For 2-aminothiazole, studies have shown the amino form to be the more stable tautomer, a principle that is expected to apply to 4-aminothiazole derivatives as well. researchgate.net

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Predicted Predominance |

| Amino Form | 0.0 | 0.0 | Dominant |

| Imino Form | +8.2 | +6.5 | Minor |

This table shows hypothetical calculated relative energies for the two possible tautomers of the parent amine, 4-amino-5-bromo-2-methylthiazole. Such calculations are crucial for predicting the dominant structural form of the molecule.

Strategic Role of 4 Boc Amino 5 Bromo 2 Methylthiazole As a Building Block in Complex Chemical Synthesis

Construction of Diverse Heterocyclic Systems

The inherent reactivity of the 5-bromo position on the thiazole (B1198619) ring of 4-(Boc-amino)-5-bromo-2-methylthiazole makes it an ideal precursor for the synthesis of a wide array of fused and substituted heterocyclic systems. The bromine atom serves as a versatile handle for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Stille, and Sonogashira couplings, allow for the introduction of a diverse range of substituents at the C5 position, thereby enabling the generation of libraries of novel thiazole derivatives.

Furthermore, the Boc-protected amino group at the C4 position can be deprotected under acidic conditions, revealing a nucleophilic primary amine. This amine can then participate in intramolecular cyclization reactions with appropriately positioned electrophiles, leading to the formation of fused bicyclic and polycyclic heterocyclic systems. For instance, reaction with α,β-unsaturated esters or ketones can lead to the formation of thiazolopyrimidines, a class of compounds with significant biological activities.

The strategic placement of the methyl group at the C2 position also influences the reactivity and conformational preferences of the resulting heterocyclic systems, providing an additional layer of structural diversity.

Design and Synthesis of Advanced Molecular Architectures

The utility of this compound extends beyond the synthesis of simple heterocyclic systems to the construction of more intricate and advanced molecular architectures. Its bifunctional nature, possessing both a reactive halide and a masked nucleophile, allows for sequential and controlled synthetic operations.

One notable application is in the synthesis of macrocycles. By strategically introducing a second reactive moiety onto a molecule appended at the 5-position, subsequent deprotection of the Boc group can facilitate an intramolecular macrocyclization reaction, leading to the formation of thiazole-containing macrocyclic structures. These macrocycles are of significant interest in areas such as host-guest chemistry and the development of novel therapeutics. mdpi.comnih.govnih.gov

Moreover, the thiazole ring itself can act as a rigid scaffold, pre-organizing appended functionalities in a defined spatial arrangement. This is particularly valuable in the design of molecules intended to interact with biological targets, where a precise three-dimensional structure is often crucial for activity.

Enabling Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uknih.gov this compound is an exemplary building block for DOS due to its capacity to participate in a multitude of chemical reactions, leading to a wide range of molecular scaffolds.

Starting from this single precursor, a vast chemical space can be explored by systematically varying the reaction partners and conditions. For example, a library of compounds can be generated by performing a series of different cross-coupling reactions at the 5-position, followed by deprotection and subsequent derivatization of the 4-amino group with a diverse set of acylating or alkylating agents. This approach allows for the creation of libraries with diversity in both the core scaffold and the peripheral functionalities.

The ability to generate large and diverse chemical libraries from a readily accessible starting material significantly enhances the efficiency of the drug discovery process, increasing the probability of identifying novel bioactive compounds. researchgate.net

Development of Tailored Organic Scaffolds for Specific Chemical Transformations

The 4-amino-2-methylthiazole core, accessible from this compound, can be utilized as a scaffold for the development of tailored molecules designed for specific applications, such as catalysis or molecular recognition. By functionalizing the 5-position and the 4-amino group with specific chemical moieties, it is possible to create molecules with precisely defined properties.

For instance, the introduction of a chiral auxiliary at the 4-amino position can lead to the development of chiral ligands for asymmetric catalysis. Similarly, the attachment of specific binding motifs at the 5-position can result in the creation of molecular probes or sensors for the detection of particular analytes. The modular nature of the synthesis, enabled by the reactivity of the bromine atom and the protected amine, allows for the systematic optimization of the scaffold for a given purpose.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Boc-amino)-5-bromo-2-methylthiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves three key steps: (1) Boc protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP or pyridine) to prevent side reactions . (2) Bromination at the 5-position of the thiazole ring using NBS (N-bromosuccinimide) in a polar aprotic solvent like DMF or acetonitrile, with catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity . (3) Thiazole ring formation via Hantzsch thiazole synthesis, combining thiourea derivatives with α-bromoketones under reflux in ethanol, often with glacial acetic acid as a catalyst to accelerate cyclization . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like de-Boc derivatives or over-brominated species.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Essential for confirming molecular weight and isotopic patterns, particularly for bromine (characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br) .

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identify substituent positions. The Boc group’s tert-butyl protons appear as a singlet (~1.3–1.5 ppm), while the thiazole ring protons resonate between 6.5–8.5 ppm .

- X-Ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles and confirms regiochemistry. For example, the bromine atom’s heavy atom effect aids in phasing .

Q. How can the Boc group’s stability be monitored during synthesis and purification?

- Methodological Answer : The Boc group’s stability under acidic/basic conditions is critical. Use TLC (silica gel, ethyl acetate/hexane eluent) with UV visualization to detect premature deprotection. For quantitative analysis, compare ¹H NMR integrals of the tert-butyl protons (~1.3 ppm) against aromatic protons. If decomposition occurs, replace protic solvents (e.g., methanol) with aprotic alternatives (e.g., DCM) during workup .

Advanced Research Questions

Q. How does the bromo substituent influence cross-coupling reactions in derivatization?

- Methodological Answer : The C–Br bond at the 5-position enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura with boronic acids or Sonogashira with terminal alkynes). For Suzuki reactions, use Pd(PPh₃)₄ (1–5 mol%) in a DMF/H₂O mixture with Na₂CO₃ as a base at 80–100°C. Monitor regioselectivity via LC-MS to distinguish mono- vs. di-coupled products. The electron-withdrawing thiazole ring enhances oxidative addition efficiency .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Methodological Answer :

- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the bromine atom’s σ* orbital may participate in halogen bonding with protein targets .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The methyl group at the 2-position may occupy hydrophobic pockets, while the Boc-amino group hydrogen-bonds with catalytic residues .

- MD (Molecular Dynamics) Simulations : Simulate solvation effects in explicit water models (e.g., TIP3P) to study conformational stability over 100-ns trajectories .

Q. How can potential decomposition pathways be analyzed under varying pH conditions?

- Methodological Answer : Conduct stress testing by incubating the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS (Q-TOF preferred for high resolution). Common pathways include:

- Acidic Conditions : Boc deprotection to yield 4-amino-5-bromo-2-methylthiazole, confirmed by loss of tert-butyl signals in NMR .

- Basic Conditions : Thiazole ring hydrolysis to form thioamide intermediates, detectable via IR (C=S stretch at ~1100 cm⁻¹) .

Q. What strategies minimize byproducts during thiazole ring formation?

- Methodological Answer :

- Catalytic Additives : Use ZnCl₂ or Bi(OTf)₃ to accelerate cyclization and suppress dimerization .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, minimizing thermal decomposition. For example, 150°C for 20 minutes in ethanol .

- Stoichiometric Control : Limit α-bromoketone excess to <1.2 equivalents to avoid polybrominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.